molecular formula C17H20ClFN2O B6070468 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride

3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride

Cat. No.: B6070468
M. Wt: 322.8 g/mol
InChI Key: SLSQOBIZVLVRRF-UHFFFAOYSA-N
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Description

3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of a benzyl group, a methylamino group, and a fluorophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation: The acid chloride is then reacted with 3-aminopropanamide in the presence of a base such as triethylamine to form the amide bond.

    N-Alkylation: The resulting amide is then subjected to N-alkylation using benzyl chloride and methylamine to introduce the benzyl and methylamino groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and methylamino groups play a crucial role in binding to these targets, while the fluorophenyl group enhances the compound’s stability and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[benzyl(methyl)amino]-2-phenyl-1-propanol hydrochloride
  • 3-[benzyl(methyl)amino]-2-methyl-1-phenyl-1-propanone hydrochloride

Uniqueness

Compared to similar compounds, 3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

3-[benzyl(methyl)amino]-N-(3-fluorophenyl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O.ClH/c1-20(13-14-6-3-2-4-7-14)11-10-17(21)19-16-9-5-8-15(18)12-16;/h2-9,12H,10-11,13H2,1H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSQOBIZVLVRRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)NC1=CC(=CC=C1)F)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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